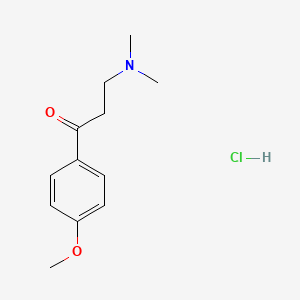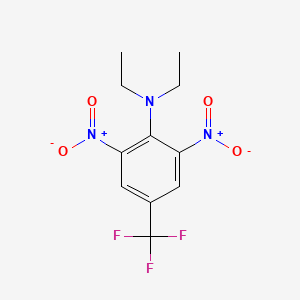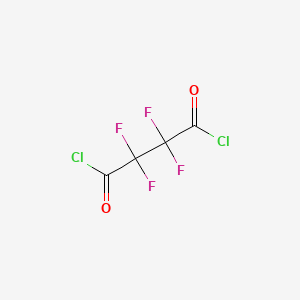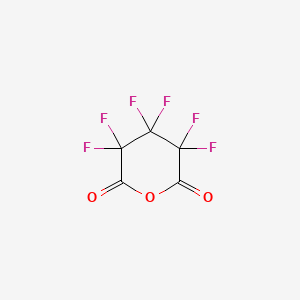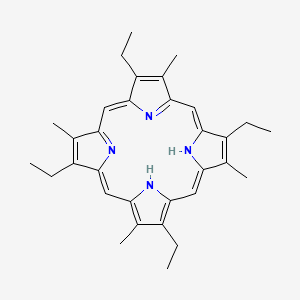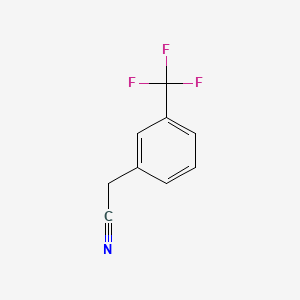
3-(三氟甲基)苯基乙腈
描述
3-(Trifluoromethyl)phenylacetonitrile is a chemical compound that has been the subject of various research studies due to its interesting chemical properties and potential applications. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further linked to an acetonitrile group. This structure has been explored for its reactivity and utility in organic synthesis, particularly in the formation of heterocyclic compounds and as a reagent in NMR spectroscopy for determining enantiomeric purity of chiral acids .
Synthesis Analysis
The synthesis of 3-(Trifluoromethyl)phenylacetonitrile and related compounds has been reported in several studies. For instance, the compound α-(trifluoromethyl)phenylacetonitrile was synthesized by reducing the cyanohydrin of α,α,α-trifluoroacetophenone . Another study reported the preparation of trifluoroaceto-N-phenylhydrazonoyl halides, which are precursors to trifluoroacetonitrile phenylimine, and their subsequent reactions with olefins and acetylenes to yield 3-trifluoromethylpyrazolines and pyrazoles . Additionally, 3-(Trifluoromethyl)-1,1′-biphenyl was synthesized from 3-trifluoromethylaniline through a modified Gomberg condensation .
Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethyl)phenylacetonitrile and its derivatives has been characterized using various spectroscopic techniques. For example, the structure of 3-(Trifluoromethyl)-1,1′-biphenyl was confirmed by 1H NMR, 13C NMR, and IR spectroscopy . The presence of the trifluoromethyl group is a key feature that influences the chemical shifts observed in NMR spectroscopy, as seen in the study of α-amino-α-trifluoromethyl-phenylacetonitrile for 19F NMR determination of enantiomeric purity .
Chemical Reactions Analysis
The reactivity of 3-(Trifluoromethyl)phenylacetonitrile and related compounds has been explored in various chemical reactions. The study of trifluoroacetonitrile phenylimine showed its ability to react with dipolarophiles to produce pyrazolines and pyrazoles . An unexpected reactivity was observed for 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, which led to the formation of a trimeric compound, shedding light on novel reaction pathways . Furthermore, the reactivity of 3-substituted 6-phenyl-1,2,4-triazines with phenylacetonitrile anion in polar aprotic solvents was investigated, resulting in various transformation and addition products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Trifluoromethyl)phenylacetonitrile are influenced by the trifluoromethyl group, which imparts unique characteristics to the compound. For instance, the electron-withdrawing nature of the trifluoromethyl group affects the acidity and reactivity of adjacent functional groups. The compound's solubility, boiling point, and stability are also important properties that have been considered in the context of its synthesis and applications in organic chemistry .
科学研究应用
NMR 测定对映体纯度
α-氨基-α-三氟甲基-苯基乙腈已被研究为手性酸中对映体纯度 19F NMR 测定的潜在试剂。这是通过将酸转化为非对映异构体酰胺并测量 19F NMR 化学位移的差异来实现的,该过程在有机和药物化学中的立体化学研究中至关重要 (Koóš & Mosher, 1993)。
反应性和表征
报道了 2-氟-4-(三氟甲基)-苯基乙腈的一种不寻常的反应性,涉及氟原子的损失和三聚化合物的形成。这一发现对于理解三氟甲基化化合物的化学行为具有重要意义 (Stazi 等,2010)。
化学选择性环化
苯基乙腈已被证明可以促进铬烯基炔基腈的化学选择性环化,从而形成新型的铬酮骨架。这个过程突出了苯基乙腈在有机合成中的作用,特别是在形成复杂有机结构方面 (Huang 等,2012)。
光谱表征
已经对 2-(三氟甲基)苯基乙腈进行了光谱表征(FT-IR、FT-拉曼、NMR),以了解其分子结构和性质。此类表征在材料科学和分子物理学中对于识别和理解分子相互作用和结构至关重要 (Padmavathy & Seshadri, 2019)。
有机合成中的催化
已经探索了苯基乙腈在催化过程中的应用,例如苯基乙腈的单甲基化。此类反应在用于制药的化合物的合成中很有价值,证明了三氟甲基化化合物在药物化学中的作用 (Molleti & Yadav, 2017)。
安全和危害
属性
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIYKSLWXLFGGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044617 | |
| Record name | [3-(Trifluoromethyl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzeneacetonitrile, 3-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3-(Trifluoromethyl)phenylacetonitrile | |
CAS RN |
2338-76-3 | |
| Record name | [3-(Trifluoromethyl)phenyl]acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Trifluoromethylphenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetonitrile, 3-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [3-(Trifluoromethyl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)phenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-TRIFLUOROMETHYLPHENYLACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3BI56GK28 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


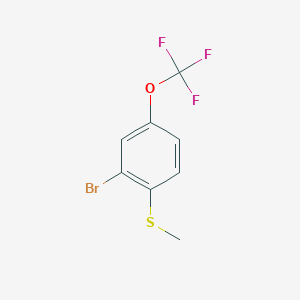
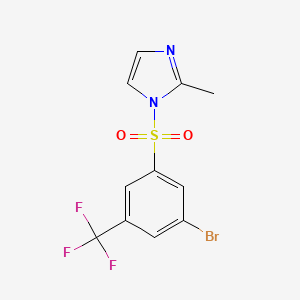
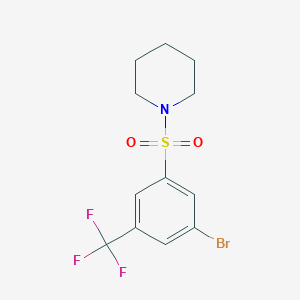


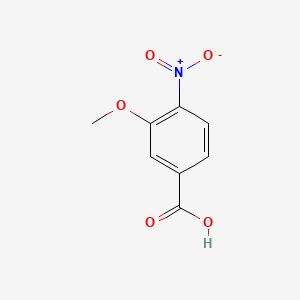

![2H-Naphtho[1,8-bc]furan-2-one](/img/structure/B1294282.png)
